Cas no 887219-25-2 (N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide)
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide
- SR-01000020040
- N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide
- N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
- SR-01000020040-1
- AKOS024653672
- N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide
- F2504-0245
- 887219-25-2
-
- Inchi: 1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29)
- InChI Key: UJILUNVBZGOILQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1CCN(CC1)C(C1=CC=CO1)CNC(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 438.17033339g/mol
- Monoisotopic Mass: 438.17033339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 624
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 94.5Ų
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2504-0245-2μmol |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-5μmol |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-10μmol |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-20μmol |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-1mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-2mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-3mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-4mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-5mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0245-10mg |
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide |
887219-25-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide: A Comprehensive Overview
CAS No. 887219-25-2 corresponds to the compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide, a complex organic molecule with potential applications in the pharmaceutical and chemical industries. This compound is characterized by its intricate structure, which includes a piperazine ring, a furan moiety, and a nitrobenzamide group. The combination of these functional groups suggests that this compound may exhibit unique pharmacological properties, making it a subject of interest for researchers in drug discovery and development.
The molecular structure of this compound is notable for its diversity of functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which is commonly found in various pharmaceutical agents due to its ability to form hydrogen bonds and interact with biological targets. The presence of the 4-fluorophenyl group attached to the piperazine ring introduces electronic effects that could influence the compound's reactivity and bioavailability. Additionally, the furan moiety contributes aromaticity and potential sites for further chemical modification, enhancing the molecule's versatility.
The nitrobenzamide group at the terminus of the molecule adds another layer of complexity. Nitro groups are known for their strong electron-withdrawing properties, which can significantly affect the molecule's electronic characteristics. This feature may play a crucial role in modulating the compound's interactions with biological systems, such as enzymes or receptors.
Recent studies have explored the potential of similar compounds in various therapeutic areas. For instance, derivatives of piperazine-based molecules have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems. The inclusion of a furan ring in this compound could further enhance its pharmacokinetic properties, such as absorption and distribution within the body.
In terms of synthesis, this compound likely involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The construction of the piperazine ring and its subsequent functionalization with fluorophenyl and furan groups would be critical steps in the synthesis process. Researchers may employ techniques such as nucleophilic substitution or coupling reactions to assemble these components effectively.
The pharmacological evaluation of this compound would involve testing its activity against various biological targets, such as kinases or G-protein coupled receptors (GPCRs). In vitro assays could provide insights into its binding affinity and selectivity, while in vivo studies could reveal its efficacy in animal models of disease. Given its structural complexity, this compound may exhibit unique mechanisms of action that differentiate it from existing drugs.
From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for ensuring its safe use in industrial or therapeutic applications. Green chemistry principles may guide efforts to develop sustainable synthesis methods that minimize waste and reduce environmental impact.
In conclusion, CAS No. 887219-25-2 represents a sophisticated organic molecule with significant potential in drug discovery and chemical research. Its diverse functional groups and structural features make it a valuable candidate for exploring novel therapeutic interventions. As research progresses, further insights into its properties will undoubtedly contribute to advancements in medicinal chemistry.
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